2-Bromo-2-methoxy-1-phenylpropan-1-one
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Description
2-Bromo-2-methoxy-1-phenylpropan-1-one (2-Br-2-Me-1-Ph-1-one) is a versatile synthetic organic chemical compound that has a wide range of applications in the scientific research community. It is a colorless liquid with a sweet, ether-like odor and a boiling point of 122 °C (252 °F). It is used in a variety of chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the manufacture of dyes, photographic materials, and other industrial chemicals.
Scientific Research Applications
- Scientific Field : Organic Chemistry
- Application : This compound is used in various chemical reactions as a reagent .
- Method of Application : The specific method of application would depend on the reaction it’s being used in. Typically, it would be added to a reaction mixture containing the other reactants .
- Results or Outcomes : The outcomes would also depend on the specific reaction. In general, this compound can be used to introduce a bromo-phenyl group into a molecule .
- Scientific Field : Organic Chemistry
- Application : This compound has been used in the preparation of 2-bromo-2-methyl-1-phenylpropan-1-ol and 1-bromo-2-methyl-1-phenylpropan-2-ol .
- Method of Application : Again, the specific method of application would depend on the reaction it’s being used in. It would typically be added to a reaction mixture containing the other reactants .
- Results or Outcomes : The outcomes would depend on the specific reaction. In general, this compound can be used to introduce a methyl-phenyl group into a molecule .
- Scientific Field : Analytical Chemistry
- Application : Isobutyrophenone is used as an internal standard in the determination of hydroxyzine hydrochloride and benzyl alcohol in injection solutions. It is also used in the preparation of alpha-hydroxyisobutyrophenone .
- Method of Application : As an internal standard, it would be added to a sample in a known amount before analysis. The response of the analyte is then compared to the response of the internal standard to determine the amount of analyte in the sample .
- Results or Outcomes : The use of isobutyrophenone as an internal standard can improve the accuracy and precision of analytical measurements .
2-Bromo-1-phenylethan-1-one
2-Methyl-1-phenyl-1-propene
Isobutyrophenone
- Scientific Field : Organic Chemistry
- Application : The E2 mechanism is a bimolecular elimination mechanism, where the reaction rate depends on the concentration of both substrate and base . An example of this is the elimination reaction of 2-bromo-2-methylpropane .
- Method of Application : The base, OH-, uses its electron pair to attack a β-hydrogen on β-carbon, and starts to form a bond; at the same time, the β C-H sigma bond begins to move in to become the π bond of a double bond, and meanwhile Br begins to depart by taking the bonding electrons with it .
- Results or Outcomes : A transition state is formed in the reaction process with partially breaking and partially forming bonds. At the completion of the reaction, the C=C double bond and H2O molecule are fully formed, with Br- leaves completely .
- Scientific Field : Organic Chemistry
- Application : Free radical bromination, nucleophilic substitution, oxidation .
- Method of Application : The specific method of application would depend on the reaction it’s being used in .
- Results or Outcomes : The outcomes would also depend on the specific reaction .
E2 Reaction with 2-bromo-2-methylpropane
Reactions at the Benzylic Position
- 2-Bromo-2-methyl-1-phenylpropan-1-one
- Scientific Field : Organic Chemistry
- Application : This compound is a member of the categories: Aromatic Heterocycles, Aromatic Cyclic Structures, Acetophenones, Ketones, Alkyl Halides .
- Method of Application : The specific method of application would depend on the reaction it’s being used in .
- Results or Outcomes : The outcomes would also depend on the specific reaction .
properties
IUPAC Name |
2-bromo-2-methoxy-1-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-10(11,13-2)9(12)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLPHRGVGNRZCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)(OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591845 |
Source
|
Record name | 2-Bromo-2-methoxy-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-methoxy-1-phenylpropan-1-one | |
CAS RN |
135333-25-4 |
Source
|
Record name | 2-Bromo-2-methoxy-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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